The synthesis of tetranor-PGEM-d6 involves several technical steps aimed at producing a stable deuterated form of tetranor-PGEM. The process typically includes:
The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and isotopic composition .
Tetranor-PGEM-d6 has a molecular formula of , indicating the presence of six deuterium atoms. The structure features multiple functional groups characteristic of prostaglandins, including hydroxyl groups and a carboxylic acid moiety. The stereochemistry around the carbon centers is crucial for its biological activity.
Tetranor-PGEM-d6 participates in various biochemical reactions, primarily related to its role as a metabolite of Prostaglandin E2. Key reactions include:
The detection process involves monitoring specific mass transitions unique to tetranor-PGEM-d6, allowing for precise quantification even at low concentrations .
Tetranor-PGEM-d6 functions primarily as a biomarker rather than an active pharmacological agent. Its mechanism involves:
Tetranor-PGEM-d6 is primarily utilized in research settings for:
Tetranor-PGEM-d6 (CAS 1240398-16-6) is a deuterium-labeled analog of endogenous tetranor-prostaglandin E metabolite (tetranor-PGEM), a major urinary metabolite of prostaglandins E1 (PGE1) and E2 (PGE2). Its chemical formula is C16H18O7D6, with a molecular weight of 334.39 g/mol [2] [7]. The compound incorporates six deuterium atoms (heavy hydrogen isotopes) at specific carbon positions: 13, 13′, 14, 14′, 15, and 15′ (denoted as d6) [2]. This strategic isotopic labeling replaces hydrogen atoms at non-reactive sites, maintaining biochemical equivalence to native tetranor-PGEM while creating a distinct mass signature detectable via mass spectrometry. Structurally, tetranor-PGEM-d6 retains the dicarboxylic acid backbone and carbonyl functional groups of endogenous tetranor-PGEM, ensuring identical chromatographic behavior and extraction efficiency [1] [7]. The deuterium atoms introduce a 6 Da mass shift, enabling clear differentiation from endogenous PGEM during mass spectrometric analysis.
Table 1: Structural and Chemical Properties of Tetranor-PGEM-d6
Property | Specification |
---|---|
Chemical Formula | C16H18O7D6 |
Molecular Weight | 334.39 g/mol |
CAS Number | 1240398-16-6 |
Deuterium Positions | 13, 13′, 14, 14′, 15, 15′ |
Role | Mass Spectrometry Internal Standard |
The development of tetranor-PGEM-d6 parallels advancements in understanding prostaglandin metabolism. Early prostaglandin research identified tetranor-PGEM as a stable terminal metabolite reflecting systemic PGE2 biosynthesis [2]. In 1972, Hamberg first demonstrated that urinary tetranor-PGEM excretion decreases by 75–98% following indomethacin (COX inhibitor) administration, establishing it as a biomarker for in vivo prostaglandin synthesis [2]. This discovery highlighted the need for precise quantification methods.
Initial assays relied on immunoassays or gas chromatography (GC) with derivatization, which suffered from antibody cross-reactivity and poor specificity. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) created demand for isotope-labeled internal standards to correct for matrix effects and ion suppression. Tetranor-PGEM-d6 emerged as a solution, enabling researchers to quantify endogenous PGEM without structurally identical internal standards. Its application revolutionized prostaglandin metabolite studies, particularly in muscular dystrophy research. A 2025 study on Fukuyama congenital muscular dystrophy (FCMD) utilized tetranor-PGEM-d6 to reveal significantly elevated urinary tetranor-PGEM/creatinine ratios (30.9 ± 52.3 ng/mg) in patients versus controls (9.5 ± 0.9 ng/mg) [3]. Similarly, a 2013 Duchenne muscular dystrophy (DMD) study employed deuterated standards to establish age-dependent increases in prostaglandin metabolites [5].
Tetranor-PGEM-d6 serves as an essential internal standard for quantifying endogenous tetranor-PGEM in biological matrices via GC-MS or LC-MS/MS. Its biochemical significance stems from three key attributes:
This utility is demonstrated across research domains:
Table 2: Research Applications Enabled by Tetranor-PGEM-d6 Standardization
Research Area | Key Finding Using Tetranor-PGEM-d6 | Reference |
---|---|---|
Muscular Dystrophy | FCMD patients show 3.25× ↑ urinary PGEM vs. controls | [3] |
Preterm Infant Physiology | COX inhibitors ↓ PGDM but not PGEM in PDA treatment | [4] |
Food Allergy | Urinary PGEM ↑ specifically in food allergy (not asthma/dermatitis) | [6] |
Prostaglandin Metabolism | Normal excretion: 16-30 µg/24h (males); ↓ in females | [2] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0